
1-Allyl-2-oxocyclohexanecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Allyl-2-oxocyclohexanecarbonitrile is an organic compound with the molecular formula C10H13NO. It is characterized by a cyclohexane ring substituted with an allyl group, a keto group, and a nitrile group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Allyl-2-oxocyclohexanecarbonitrile can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with allyl bromide in the presence of a base to form 1-allylcyclohexanone. This intermediate is then subjected to a cyanation reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Allyl-2-oxocyclohexanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or the keto group to secondary alcohols.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized products.
Reduction: Primary amines and secondary alcohols.
Substitution: Various halogenated or otherwise substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-Allyl-2-oxocyclohexanecarbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be explored for potential biological activities.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-allyl-2-oxocyclohexanecarbonitrile involves its interaction with various molecular targets. For example, in oxidation reactions, the compound’s keto and nitrile groups can undergo transformations that lead to the formation of new functional groups. The allyl group can also participate in reactions that modify the compound’s structure and properties .
Vergleich Mit ähnlichen Verbindungen
1-Allyl-2-oxocyclopentanecarbonitrile: Similar structure but with a five-membered ring.
1-Allyl-2-oxocycloheptanecarbonitrile: Similar structure but with a seven-membered ring.
1-Allyl-2-oxocyclohexanecarboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group
Eigenschaften
Molekularformel |
C10H13NO |
|---|---|
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
2-oxo-1-prop-2-enylcyclohexane-1-carbonitrile |
InChI |
InChI=1S/C10H13NO/c1-2-6-10(8-11)7-4-3-5-9(10)12/h2H,1,3-7H2 |
InChI-Schlüssel |
JZIJMMOJQCPYLA-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1(CCCCC1=O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


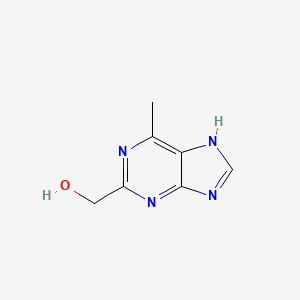
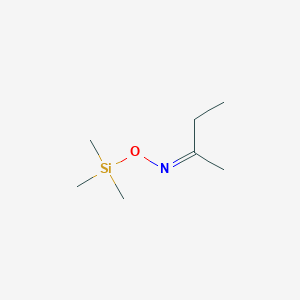
![(5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione](/img/structure/B11918165.png)



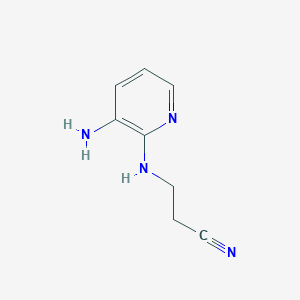
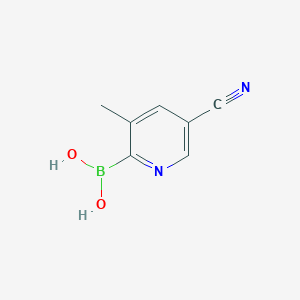

![1h-Indeno[5,6-c][1,2,5]oxadiazole](/img/structure/B11918186.png)

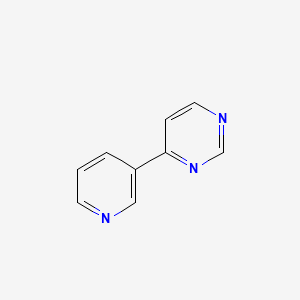

![1-Methyl-1-azaspiro[4.4]nonan-4-ol](/img/structure/B11918209.png)
